molecular formula C15H16O B1603171 1-(Benzyloxy)-3-ethylbenzene CAS No. 668477-50-7

1-(Benzyloxy)-3-ethylbenzene

Cat. No. B1603171
M. Wt: 212.29 g/mol
InChI Key: PGMBVOVVYOIMBB-UHFFFAOYSA-N
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Description

Organic compounds are typically described by their molecular formula, structure, and functional groups. The presence of the benzyloxy group (benzyl ether) and ethyl group in this compound suggests that it belongs to the class of organic compounds known as ethers.



Synthesis Analysis

The synthesis of a specific organic compound depends on the functional groups present in the molecule. In general, benzyloxy groups can be introduced into a molecule through Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide.



Molecular Structure Analysis

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are often used to determine the molecular structure of an organic compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups.



Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Techniques such as mass spectrometry might be used to determine the compound’s molecular weight.


Scientific Research Applications

Quantification of BTEX in Ambient Air

Research on BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) pollutants has led to the development of a simpler, low-budget, and accurate method for their quantification in ambient air. This method, based on Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS), simplifies sampling and calibration procedures, highlighting the environmental monitoring potential of benzene derivatives (Baimatova et al., 2016).

Supramolecular Templates

1,3,5-Triethylbenzenes, closely related to 1-(Benzyloxy)-3-ethylbenzene by their ethyl groups, have been utilized as supramolecular templates. These compounds organize molecular-recognition elements, enhancing binding affinities through steric effects, which is crucial in the development of supramolecular hosts for various applications (Wang & Hof, 2012).

Oxidation Studies

The oxidation of n-propylbenzene, a process relevant to understanding the oxidation behavior of ethylbenzene derivatives, has been studied to delineate the oxidation pathways and products. This research contributes to the broader knowledge of the oxidation mechanisms of alkylaromatic compounds, applicable in environmental and industrial chemistry (Dagaut et al., 2002).

Domino Annulation for Benzoxazole Synthesis

Copper-catalyzed domino annulation methods for the synthesis of benzoxazoles have been developed, showcasing the chemical versatility of benzene derivatives. These methods enable the formation of benzoxazoles under both microwave-accelerated and conventional thermal conditions, highlighting the potential in synthetic organic chemistry (Viirre et al., 2008).

Photocyclization to Dibenzanthracenes

Photocyclization processes of 1,3-distyrylbenzene derivatives, which share structural similarities with 1-(Benzyloxy)-3-ethylbenzene, lead to dibenz[a,j]anthracene derivatives with improved solubility. This process is significant in materials science for the development of new organic materials with enhanced properties (Toyoshima et al., 2013).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.


Future Directions

This could involve exploring potential applications of the compound, based on its physical and chemical properties, or its biological activity if any.


properties

IUPAC Name

1-ethyl-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBVOVVYOIMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599490
Record name 1-(Benzyloxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-ethylbenzene

CAS RN

668477-50-7
Record name 1-(Benzyloxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of potassium carbonate (17 g, 123 mmol) in N,N-dimethylformamide (40 ml) was added a solution of 3-ethyl-phenol (14.8 ml, 123 mmol) in N,N-dimethylformamide (40 ml) at 2° C. under an argon atmosphere. After stirring for 50 min at 2° C., benzyl bromide (14.6 ml, 123 mmol) was added over a period of 15 min at 2° C. The suspension was stirred for additional 30 min at 2° C. and for 12 h at ambient temperature. After adding ice water (250 ml), the solution was extracted two times with diethyl ether. The combined extracts were washed two times with brine and dried over sodium sulfate. Evaporation of the solvent gave a yellow oil which was purified by column chromatography (silica gel, cyclohexane) to yield 24.3 g (114 mmol, 93%) of the title compound as yellow liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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